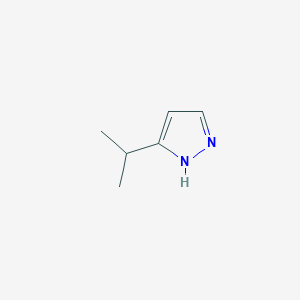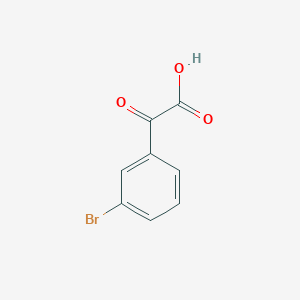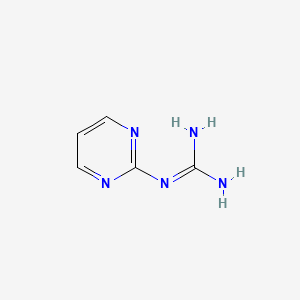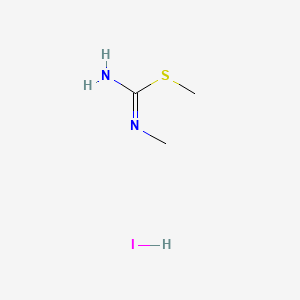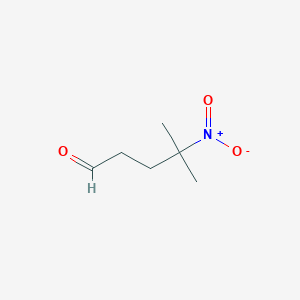
トリアコンタン-d62
説明
Triacontane-d62 is a useful research compound. Its molecular formula is C30H62 and its molecular weight is 485.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triacontane-d62 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triacontane-d62 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
材料科学:ポリマー研究
トリアコンタン-d62は、特にポリマーの研究において、材料科学で利用されています。 安定同位体標識により、機器の校正やポリマー材料の組成確認のための優れた標準物質となっています 。分子量の精密測定やポリマーの分解過程の解析は、この分野における重要な用途です。
環境科学:大気化学
環境科学では、this compoundは大気化学の理解を助けます。これは、エアロゾルの半揮発性有機成分を研究するためのトレーサーとして役立ちます。 これらの化合物は蒸発し、酸化されて二次有機エアロゾルを形成することができます。これは、気候モデリングや大気質評価において重要です 。
分析化学:クロマトグラフィー
分析化学者は、this compoundをクロマトグラフィーにおける参照物質として使用しています。これは、複雑な混合物中の化合物の正確な同定と定量に役立ちます。 安定同位体標識は、質量分析法において重要であり、化学変換を追跡し、高精度で不純物を検出する方法を提供します 。
生化学:プロテオミクス
生化学、特にプロテオミクスでは、this compoundは生化学的ツールとして使用されます。これは、細胞内のタンパク質相互作用とダイナミクスを理解するために使用できます。 研究者は、タンパク質またはペプチドを標識するために使用し、分子レベルでの挙動と修飾の研究を促進します 。
薬理学:創薬
This compoundは、特に新規薬剤の開発において、薬理学で用途があります。その重水素標識は、薬物候補の薬物動態を調査するために使用されます。 これにより、薬物が体内にどのように吸収、分布、代謝、排泄されるかについての洞察を得ることができます 。
医学:画像診断
医学分野では、this compoundを画像診断技術に使用できます。これは、その独特の物理的特性により、磁気共鳴画像法(MRI)の造影剤として機能します。 これにより、生体組織の画像が強化され、診断が向上します 。
化学工学:プロセス監視
化学工学者は、工業現場でのプロセス監視にthis compoundを使用できます。 これは、反応の進行、収率を監視し、化学製品の製造中の品質管理を確保するために、反応に内部標準として添加できます 。
農業:土壌科学
最後に、農業、特に土壌科学では、this compoundは、土壌有機物の研究とその回転に使用できます。 これは、土壌中の有機化合物の移動と変換を追跡するのに役立ち、これは栄養素の循環と土壌の肥沃度を理解するために不可欠です 。
作用機序
Target of Action
Triacontane-d62 is a deuterium-labeled form of Triacontane It’s worth noting that deuterium-labeled compounds are often used as tracers in the drug development process .
Mode of Action
Deuterium substitution in drug molecules has been known to potentially affect their pharmacokinetic and metabolic profiles . This can lead to changes in the interaction of the drug with its targets.
Biochemical Pathways
The incorporation of stable heavy isotopes like deuterium into drug molecules can influence the drug’s interaction with biochemical pathways .
Pharmacokinetics
It’s known that deuterium substitution can impact the pharmacokinetics of pharmaceuticals .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic and pharmacokinetic behavior of the parent compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Triacontane-d62. For instance, the semi-volatile organic component of particles may evaporate with dispersion away from the emission source, creating vapor which may oxidize to form secondary organic aerosol .
生化学分析
Biochemical Properties
Triacontane-d62 plays a significant role in biochemical reactions as a stable isotope tracer. It interacts with various enzymes, proteins, and other biomolecules, providing insights into metabolic pathways and reaction mechanisms. For instance, triacontane-d62 can be used to trace lipid metabolism, as it is incorporated into lipid molecules. The interactions between triacontane-d62 and enzymes such as lipases and desaturases help researchers understand the enzymatic processes involved in lipid synthesis and degradation .
Cellular Effects
Triacontane-d62 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating triacontane-d62 into cellular lipids, researchers can study the effects of lipid composition on cell membrane properties and signaling pathways. Additionally, triacontane-d62 can impact gene expression by altering the availability of lipid-derived signaling molecules, which in turn affects cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of triacontane-d62 involves its incorporation into lipid molecules, where it can exert its effects by altering the physical properties of cell membranes. This incorporation can affect membrane fluidity, permeability, and the activity of membrane-bound proteins. Triacontane-d62 may also interact with specific enzymes, either inhibiting or activating their activity, leading to changes in metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triacontane-d62 can change over time due to its stability and degradation. Triacontane-d62 is relatively stable, but its long-term effects on cellular function can be observed in both in vitro and in vivo studies. Researchers have noted that the incorporation of triacontane-d62 into cellular lipids can lead to gradual changes in cell membrane properties and metabolic processes over time .
Dosage Effects in Animal Models
The effects of triacontane-d62 vary with different dosages in animal models. At low doses, triacontane-d62 can be used to trace metabolic pathways without causing significant adverse effects. At higher doses, triacontane-d62 may exhibit toxic effects, such as disrupting cell membrane integrity and altering metabolic processes. Researchers must carefully determine the appropriate dosage to balance the benefits of using triacontane-d62 as a tracer with its potential adverse effects .
Metabolic Pathways
Triacontane-d62 is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, desaturases, and elongases, which are responsible for the synthesis and degradation of lipid molecules. By tracing the incorporation of triacontane-d62 into lipids, researchers can study the dynamics of lipid metabolism and the effects of different metabolic fluxes on cellular function .
Transport and Distribution
Within cells and tissues, triacontane-d62 is transported and distributed through lipid transport mechanisms. It can be incorporated into lipoproteins and transported via the bloodstream to various tissues. The distribution of triacontane-d62 within cells is influenced by its interactions with lipid transporters and binding proteins, which affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
Triacontane-d62 is primarily localized in the lipid components of cell membranes and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of triacontane-d62 in these locations can affect its activity and function, particularly in relation to membrane-bound proteins and lipid metabolism .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTPJDDICSTXJX-NHHWXLSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583745 | |
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-07-9 | |
| Record name | (~2~H_62_)Triacontane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)



